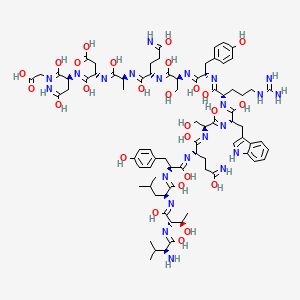
Tetracyclo(7.1.0.02,4.05,7)decane(1alpha,2alpha,4alpha,5beta,7alpha,9alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracyclo(7.1.0.02,4.05,7)decane(1alpha,2alpha,4alpha,5beta,7alpha,9alpha)- is a complex organic compound characterized by its unique polycyclic structure. This compound contains multiple interconnected rings, making it a subject of interest in various fields of chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetracyclo(7.1.0.02,4.05,7)decane(1alpha,2alpha,4alpha,5beta,7alpha,9alpha)- typically involves multi-step organic reactions. These reactions often require specific catalysts and controlled conditions to ensure the correct formation of the polycyclic structure. Detailed synthetic routes are often proprietary and may vary depending on the desired purity and application of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods. The exact industrial methods are often closely guarded trade secrets, but they generally aim to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Tetracyclo(7.1.0.02,4.05,7)decane(1alpha,2alpha,4alpha,5beta,7alpha,9alpha)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogens or other reactive species.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Tetracyclo(7.1.0.02,4.05,7)decane(1alpha,2alpha,4alpha,5beta,7alpha,9alpha)- has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying polycyclic structures and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug design.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Tetracyclo(7.1.0.02,4.05,7)decane(1alpha,2alpha,4alpha,5beta,7alpha,9alpha)- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other polycyclic hydrocarbons and derivatives, such as:
Adamantane: Known for its rigid structure and use in pharmaceuticals.
Norbornane: Used as a reference compound in various chemical studies.
Uniqueness
Tetracyclo(7.1.0.02,4.05,7)decane(1alpha,2alpha,4alpha,5beta,7alpha,9alpha)- is unique due to its specific ring structure and the resulting chemical properties.
Properties
CAS No. |
62279-35-0 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
tetracyclo[7.1.0.02,4.05,7]decane |
InChI |
InChI=1S/C10H14/c1-5-2-7(5)9-4-10(9)8-3-6(1)8/h5-10H,1-4H2 |
InChI Key |
DXVRHBRLEFLZRW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC2C3CC3C4C1C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


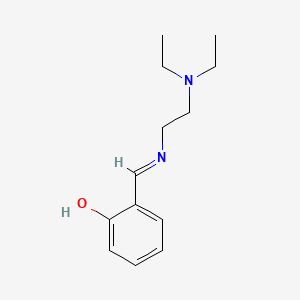
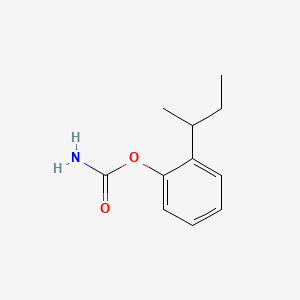


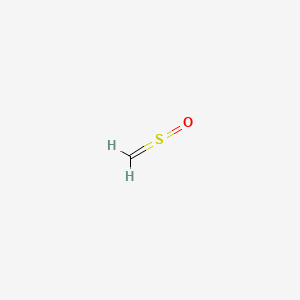

![(2S)-5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13751571.png)
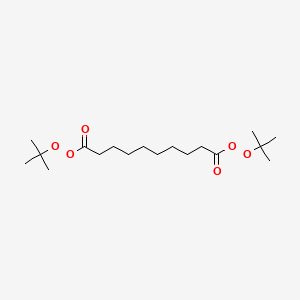
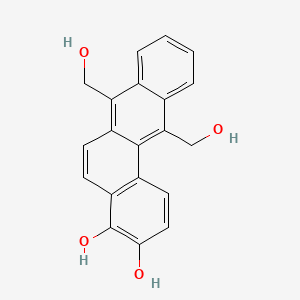
![1-Benzyl-1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine](/img/structure/B13751587.png)
![Octadecanoic acid, 2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl ester](/img/structure/B13751589.png)
![2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751606.png)

